molecular formula C14H14N2O B12521131 2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]- CAS No. 668461-31-2

2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-

Cat. No.: B12521131
CAS No.: 668461-31-2
M. Wt: 226.27 g/mol
InChI Key: HSECEQYULBGNJA-LLVKDONJSA-N
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Description

2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]- is an organic compound with a molecular formula of C14H14N2O. This compound is characterized by the presence of a pyridine ring attached to a carboxamide group, which is further linked to a phenylethyl group. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]- typically involves the reaction of pyridine-2-carboxylic acid with (1R)-1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of 2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]- may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amide derivatives, and substituted amide compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinecarboxamide, N-[(1R)-2-hydroxy-1-phenylethyl]-
  • 2-Pyridinecarboxamide, N-[(1R)-2-methoxy-1-phenylethyl]-
  • 2-Pyridinecarboxamide, N-[(1R)-2-chloro-1-phenylethyl]-

Uniqueness

2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

668461-31-2

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-[(1R)-1-phenylethyl]pyridine-2-carboxamide

InChI

InChI=1S/C14H14N2O/c1-11(12-7-3-2-4-8-12)16-14(17)13-9-5-6-10-15-13/h2-11H,1H3,(H,16,17)/t11-/m1/s1

InChI Key

HSECEQYULBGNJA-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=N2

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=N2

Origin of Product

United States

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